Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 662138-37-6
VCID: VC7920735
InChI: InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl
Molecular Formula: C14H11ClF3NO3S
Molecular Weight: 365.8 g/mol

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

CAS No.: 662138-37-6

Cat. No.: VC7920735

Molecular Formula: C14H11ClF3NO3S

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate - 662138-37-6

Specification

CAS No. 662138-37-6
Molecular Formula C14H11ClF3NO3S
Molecular Weight 365.8 g/mol
IUPAC Name ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3
Standard InChI Key XXPVZFVXSGUBLD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl
Canonical SMILES CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s quinoline core is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key functional groups include:

  • Chloro substituent (C4): Introduces electronegativity, enhancing reactivity in nucleophilic aromatic substitution reactions.

  • Methylsulphinyl group (C2): A sulfoxide (S=O\text{S=O}) moiety that confers polarity and susceptibility to redox reactions.

  • Trifluoromethyl group (C8): A strong electron-withdrawing group that stabilizes the aromatic system via inductive effects.

  • Ethyl carboxylate (C3): Enhances solubility in organic solvents and serves as a leaving group in ester hydrolysis reactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11ClF3NO3S\text{C}_{14}\text{H}_{11}\text{ClF}_{3}\text{NO}_{3}\text{S}
Molecular Weight365.76 g/mol
CAS Number662138-37-6
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DMSO, DMF

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves sequential functionalization of a quinoline precursor:

  • Trifluoromethylation: Introduction of the CF3\text{CF}_3 group at C8 via Ullmann-type coupling or directed ortho-metalation strategies.

  • Chlorination: Electrophilic chlorination at C4 using reagents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Methylsulphinyl Group Installation: Oxidation of a methylthio (SCH3\text{SCH}_3) precursor to the sulphinyl (SOCH3\text{SOCH}_3) form using meta-chloroperbenzoic acid (mCPBA).

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Industrial Availability

Major suppliers include Apollo Scientific Ltd. (UK) and Atomax Chemicals Co., Ltd (China), which offer the compound for research purposes at scales ranging from milligrams to kilograms . Pricing and bulk availability are typically negotiated directly with suppliers.

Stability and Reactivity

Thermal and Chemical Stability

  • Thermal Stability: The trifluoromethyl group enhances thermal stability due to its strong C-F\text{C-F} bonds and electron-withdrawing nature.

  • Oxidative Sensitivity: The methylsulphinyl group is prone to further oxidation to a sulfone (SO2CH3\text{SO}_2\text{CH}_3) under strong oxidizing conditions.

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in aqueous basic or acidic media, yielding the corresponding carboxylic acid .

Table 2: Functional Group Reactivity

GroupReactivity Profile
Trifluoromethyl (C8)Resists nucleophilic attack
Methylsulphinyl (C2)Oxidizable to sulfone
Chloro (C4)Participates in SNAr reactions

Applications in Research and Industry

Pharmaceutical Intermediates

Quinoline derivatives are pivotal in drug discovery, with applications in:

  • Antimalarial Agents: Structural analogs of chloroquine .

  • Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP pockets.

  • Anticancer Candidates: Quinoline cores interfere with DNA topoisomerase activity .

Agrochemical Development

  • Herbicides: Electron-deficient quinolines disrupt plant electron transport chains.

  • Fungicides: The chloro and trifluoromethyl groups enhance bioavailability in soil systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator